
Application Notes and Protocols for Clinical
Grade ⁶⁸Ga-NOTA-AE105

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nota-AE105

Cat. No.: B12388337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
⁶⁸Ga-NOTA-AE105 is a promising radiopharmaceutical for Positron Emission Tomography

(PET) imaging of the urokinase-type plasminogen activator receptor (uPAR), a biomarker

overexpressed in numerous cancers and associated with aggressive disease. The peptide

AE105 is a potent antagonist of uPAR. When chelated with NOTA (1,4,7-triazacyclononane-

1,4,7-triacetic acid) and labeled with Gallium-68 (⁶⁸Ga), it allows for non-invasive visualization

and quantification of uPAR expression in vivo. Rigorous quality control is paramount to ensure

the safety, efficacy, and batch-to-batch consistency of clinical-grade ⁶⁸Ga-NOTA-AE105. These

application notes provide a comprehensive overview of the essential quality control

parameters, detailed experimental protocols, and relevant biological pathways.

Quality Control Parameters
The quality control of ⁶⁸Ga-NOTA-AE105 for clinical use must adhere to stringent

pharmacopeial standards, such as those outlined in the European Pharmacopoeia for ⁶⁸Ga-

labeled radiopharmaceuticals. The following table summarizes the key quality control tests,

their specifications, and typical analytical methods.
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Parameter Specification Analytical Method

1. Appearance
Clear, colorless solution, free

from visible particles
Visual Inspection

2. pH 4.5 - 7.5 pH meter or pH indicator strips

3. Radionuclide Identity Gallium-68

Gamma-ray spectrometry

(principal photopeak at 511

keV)

4. Radionuclidic Purity ⁶⁸Ge breakthrough ≤ 0.001%

Gamma-ray spectrometry

(measurement after decay of

⁶⁸Ga)

5. Radiochemical Purity ≥ 95% ⁶⁸Ga-NOTA-AE105

High-Performance Liquid

Chromatography (HPLC) /

Thin-Layer Chromatography

(TLC)

6. Specific Activity ≥ 20 GBq/µmol

Calculated from the total

radioactivity and the amount of

peptide

7. Sterility Sterile

Membrane filtration method

followed by incubation in

growth media

8. Bacterial Endotoxins

< 175 EU/V (where V is the

maximum recommended dose

in mL)

Limulus Amebocyte Lysate

(LAL) test (gel-clot,

turbidimetric, or chromogenic)

9. Residual Solvents (e.g., Ethanol, Acetonitrile) Gas Chromatography (GC)

Experimental Protocols
Radiolabeling of NOTA-AE105 with ⁶⁸Ga
This protocol describes a typical manual radiolabeling procedure. Automated synthesis

modules are commonly used in clinical settings and offer higher reproducibility.
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Materials:

⁶⁸Ge/⁶⁸Ga generator

NOTA-AE105 peptide precursor

Sterile 0.1 M HCl for elution

Sodium acetate buffer (0.5 M, pH 4.5)

Sterile water for injection

C18 Sep-Pak cartridge

Ethanol

Sterile reaction vial

Heating block

Procedure:

Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.

Pre-condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

Load the ⁶⁸GaCl₃ eluate onto the C18 cartridge.

Wash the cartridge with sterile water to remove impurities.

Elute the purified ⁶⁸Ga³⁺ from the cartridge with a small volume of ethanol/water mixture into

a sterile reaction vial.

Add the NOTA-AE105 precursor solution to the vial containing the purified ⁶⁸Ga³⁺.

Add sodium acetate buffer to adjust the pH to approximately 4.5.

Incubate the reaction mixture at 95°C for 10-15 minutes.
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Allow the vial to cool to room temperature.

The final product is typically purified using a C18 Sep-Pak cartridge to remove unreacted

⁶⁸Ga and hydrophilic impurities.

Formulate the purified ⁶⁸Ga-NOTA-AE105 in a suitable buffer (e.g., phosphate-buffered

saline) for injection.

Perform sterile filtration of the final product using a 0.22 µm membrane filter into a sterile

vial.

Quality Control Protocols
2.1. Visual Inspection

Procedure: Visually inspect the final product vial against a white and black background for

any particulate matter or discoloration.

Acceptance Criteria: The solution must be clear, colorless, and free of any visible particles.

2.2. pH Determination

Procedure: Aseptically withdraw a small aliquot of the final product and measure the pH

using a calibrated pH meter or by spotting onto a pH indicator strip.

Acceptance Criteria: The pH should be within the range of 4.5 to 7.5.

2.3. Radionuclide Identity and Purity

Procedure:

Radionuclide Identity: Use a gamma-ray spectrometer to acquire a spectrum of the final

product. Identify the characteristic annihilation photopeak of ⁶⁸Ga at 511 keV.

Radionuclidic Purity (⁶⁸Ge Breakthrough): Store the final product in a shielded container

for at least 48 hours to allow for the decay of ⁶⁸Ga. Measure the gamma spectrum of the

decayed sample to detect the presence of the 511 keV and other gamma emissions from

the decay of ⁶⁸Ge.
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Acceptance Criteria:

The principal photopeak in the gamma spectrum should be at 511 keV.

The activity of ⁶⁸Ge should not exceed 0.001% of the total ⁶⁸Ga activity at the time of

administration.

2.4. Radiochemical Purity (RCP)

2.4.1. High-Performance Liquid Chromatography (HPLC) - Recommended Method

System: A reverse-phase HPLC system with a radioactivity detector.

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

Mobile Phase B: Acetonitrile with 0.1% TFA.

Gradient: A linear gradient from 95% A to 35% A over 15 minutes is a typical starting point

and should be optimized.

Flow Rate: 1 mL/min.

Procedure:

Inject a small aliquot of the final product onto the HPLC system.

Monitor the chromatogram from both the UV (at ~220 nm for the peptide) and radioactivity

detectors.

Identify the peaks corresponding to ⁶⁸Ga-NOTA-AE105, free ⁶⁸Ga, and other potential

radiochemical impurities.

Calculate the RCP by integrating the peak areas in the radio-chromatogram: RCP (%) =

(Area of ⁶⁸Ga-NOTA-AE105 peak / Total area of all radioactive peaks) x 100.

Acceptance Criteria: RCP ≥ 95%.
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2.4.2. Thin-Layer Chromatography (TLC) - Alternative Method

Stationary Phase: iTLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.

Mobile Phase: A mixture of 1 M ammonium acetate and methanol (1:1 v/v) is often used for

similar compounds and should be validated.

Procedure:

Spot a small drop of the final product onto the origin of an iTLC-SG strip.

Develop the chromatogram in a chamber containing the mobile phase until the solvent

front nears the top of the strip.

Allow the strip to dry and then measure the distribution of radioactivity using a radio-TLC

scanner.

⁶⁸Ga-NOTA-AE105 is expected to move with the solvent front (Rf ≈ 0.8-1.0), while free

⁶⁸Ga remains at the origin (Rf ≈ 0.0-0.2).

Calculate the RCP based on the radioactivity distribution.

Acceptance Criteria: RCP ≥ 95%.

2.5. Sterility Test

Procedure: The test should be performed according to the European Pharmacopoeia (or

other relevant pharmacopeia) guidelines for sterility testing of radiopharmaceuticals. This

typically involves direct inoculation or membrane filtration.

Membrane Filtration: Aseptically filter a defined volume of the final product through a 0.22

µm membrane filter. The filter is then aseptically cut in half, and each half is transferred to

a suitable growth medium (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-

Casein Digest Medium for fungi).

Incubate the media at appropriate temperatures (e.g., 30-35°C for FTM and 20-25°C for

SCDM) for at least 14 days.
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Acceptance Criteria: No microbial growth should be observed in the media.

2.6. Bacterial Endotoxin Test (LAL Test)

Procedure: Use a validated method as described in the relevant pharmacopeia. The gel-clot

method is a common limit test.

Aseptically add a specified amount of the final product (appropriately diluted to overcome

potential inhibition) to a vial containing Limulus Amebocyte Lysate reagent.

Incubate the vial at 37°C for a specified time (e.g., 60 minutes).

After incubation, invert the vial and observe for the formation of a solid gel.

Acceptance Criteria: No solid gel formation indicates that the endotoxin level is below the

specified limit. The endotoxin limit is calculated as K/M, where K is the pyrogen threshold

(175 EU for injections) and M is the maximum recommended dose in mL.
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Caption: Experimental workflow for the preparation and quality control of ⁶⁸Ga-NOTA-AE105.
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Simplified uPAR Signaling Pathway and Inhibition by
AE105
The urokinase-type plasminogen activator receptor (uPAR) is a glycosylphosphatidylinositol

(GPI)-anchored protein that lacks an intracellular domain. Its signaling is mediated through

interactions with co-receptors such as integrins and receptor tyrosine kinases (e.g., EGFR).

The binding of its natural ligand, urokinase-type plasminogen activator (uPA), to uPAR initiates

a signaling cascade that promotes cancer cell proliferation, migration, and survival. AE105 acts

as an antagonist, blocking the binding of uPA to uPAR and thereby inhibiting these downstream

signaling events.
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Caption: Simplified uPAR signaling and its inhibition by the antagonist AE105.
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To cite this document: BenchChem. [Application Notes and Protocols for Clinical Grade
⁶⁸Ga-NOTA-AE105]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388337#quality-control-parameters-for-clinical-
grade-ga-nota-ae105]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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